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Compound of Interest

Compound Name: Butyronitrile

Cat. No.: B089842

An In-depth Technical Guide to Butyronitrile: Chemical Properties and Structure Elucidation

Introduction

Butyronitrile (C4H7N), also known as butanenitrile or propyl cyanide, is a colorless liquid
organic compound.[1] It is characterized by a sharp, suffocating odor.[2] This nitrile is miscible
with most polar organic solvents and slightly soluble in water.[1][3] Industrially, it serves as a
precursor in the synthesis of other chemicals, notably the poultry drug amprolium.[1][2] This
guide provides a detailed overview of its chemical properties, safety protocols, and the
analytical techniques used for its structure elucidation, tailored for researchers and
professionals in drug development and chemical sciences.

Chemical and Physical Properties

Butyronitrile is a clear, colorless liquid that is less dense than water.[2] Its vapors are heavier
than air, and it is considered highly flammable.[2][4]
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Property Value Reference(s)
Molecular Formula CaH7N [2][3]
Molecular Weight 69.11 g/mol [2][41[5]
IUPAC Name Butanenitrile [2]

CAS Registry Number

109-74-0

[3]15]

115-117 °C (244 °F) at 760

Boiling Point [3114]
mmHg

Melting Point -112 °C (-171 °F) [3114]

Density 0.794 g/mL at 25 °C [3]

Water Solubility

33,000 mg/L at 25 °C (3% at
77°F)

[2]4]

Flash Point 17 °C (62 °F) [41[6]
Refractive Index (n20/D) 1.384 [3]
Vapor Pressure 20.68 mmHg [4]

Autoignition Temperature

501 °C (910 °F)

[417]

Explosive Limit

1.6% (v/v)

[3]

Safety and Handling

Butyronitrile is a hazardous substance that requires careful handling to prevent exposure. It is

highly flammable and can be fatal if swallowed, inhaled, or in contact with skin. Combustion of

butyronitrile produces toxic oxides of nitrogen.[2]

Precautions for Safe Handling:

e Work in a well-ventilated area or under a chemical fume hood.[6][7]

o Keep away from open flames, sparks, and other sources of ignition.[6][8]

o Use explosion-proof electrical equipment and non-sparking tools.[6][8]
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e Ground and bond containers during material transfer to prevent static discharge.[7][8]

o Wear appropriate personal protective equipment (PPE), including gloves, protective clothing,
and eye/face protection.[8]

e Avoid contact with skin and eyes.[6]

Conditions for Safe Storage:

» Store in a cool, dry, well-ventilated, and fireproof area.[6][7]
o Keep containers tightly closed.[7]

» Store separately from strong oxidants, strong reducing agents, strong acids, and strong
bases.[3][6]

Synthesis of Butyronitrile

The primary industrial method for producing butyronitrile is the ammoxidation of n-butanol.[1]
Reaction: CsH7CH20H + NHs3 + Oz — C3sH7CN + 3 H20[1]

Laboratory-scale synthesis can also be achieved through the ammonolysis of butanol or the
dehydrogenation of butylamine over a molybdenum nitride (MozN) catalyst.[9] At 573 K, these
reactions can produce butyronitrile with nearly 100% yield.[9]

Structure Elucidation

The structural confirmation of butyronitrile relies on a combination of spectroscopic
techniques. The logical workflow involves analyzing the output from Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
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Logical Workflow for Structure Elucidation

Butyronitrile Sample

Molecular Weight

Functional Groups & Fragmentation

FT-IR Spectroscopy NMR Spectroscopy (*H & 13C) Mass Spectrometry (EI-MS)

Spectra Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For
butyronitrile, the key absorption band is the characteristic nitrile (C=N) stretch.

Expected IR Data:
o C=N stretch: A sharp, intense peak around 2245 cm~1.
¢ sp3 C-H stretch: Strong peaks in the range of 2800-3000 cm~1.

¢ Instrument: A standard Fourier-Transform Infrared (FT-IR) spectrometer.
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o Sample Preparation: A thin film of the neat liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

» Data Acquisition: The sample is placed in the spectrometer's sample holder. A background
spectrum of the empty plates is recorded first. Then, the sample spectrum is acquired. The
instrument software automatically subtracts the background to produce the final spectrum.

e Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies
corresponding to the functional groups in butyronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H NMR and 13C NMR are crucial for confirming the structure of butyronitrile.

The *H NMR spectrum of butyronitrile is expected to show three distinct signals
corresponding to the three non-equivalent sets of protons.

Expected *H NMR Data (in CDCIs):

o ~2.34 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrile group (-CH2-CN). The
triplet is due to coupling with the adjacent methylene protons.[10]

o ~1.70 ppm (sextet, 2H): Protons on the central methylene group (-CHz2-). The sextet arises
from coupling with the two adjacent proton groups (2 on one side, 3 on the other, n+1 rule
applies sequentially).[10]

e ~1.08 ppm (triplet, 3H): Protons of the terminal methyl group (-CHs). The triplet is due to
coupling with the adjacent methylene protons.[10]
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H NMR Spin-Spin Coupling in Butyronitrile
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Caption: *H NMR spin-spin coupling relationships in butyronitrile.

The 13C NMR spectrum will show four distinct signals, one for each unique carbon atom in the
molecule.

Expected 13C NMR Data (in CDCIs):
e ~119 ppm: Nitrile carbon (-C=N).
¢ ~19 ppm: Methylene carbon adjacent to the nitrile (-CH2-CN).

e ~18 ppm: Central methylene carbon (-CHz-).
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e ~13 ppm: Terminal methyl carbon (-CH3s).

o Sample Preparation: Approximately 5-10 mg of butyronitrile is dissolved in about 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (O ppm).

 Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

o Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned
and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are
used to acquire both the *H and 13C spectra.

e Analysis: The chemical shifts (d), integration (for *H), and multiplicities (for *H) of the signals
are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. Electron lonization (El) is a common technique for volatile compounds like
butyronitrile.

Expected Mass Spectrum Data:

e Molecular lon (M*): A peak at m/z = 69, corresponding to the molecular weight of
butyronitrile.[11]

e Major Fragment lons: The most abundant fragment is often observed at m/z = 41, resulting
from the loss of an ethyl radical (*CH2CHs). Other significant fragments may appear at m/z =
29 (ethyl cation) and m/z = 27.[10]
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Key EI-MS Fragmentation of Butyronitrile
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Caption: Primary fragmentation pathways of butyronitrile in EI-MS.

e Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS)
system or with a direct injection port.

o Sample Introduction: A small amount of the liquid sample is injected into the instrument. If
using GC-MS, the sample is first vaporized and separated on the GC column before entering
the mass spectrometer.

« lonization: The sample molecules are bombarded with high-energy electrons (typically 70
eV) in the ion source. This process, known as Electron lonization (El), creates a positively
charged molecular ion (M*") and various fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

» Detection and Analysis: A detector records the abundance of each ion. The resulting mass
spectrum is a plot of relative ion abundance versus m/z, which is analyzed to determine the
molecular weight and identify characteristic fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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